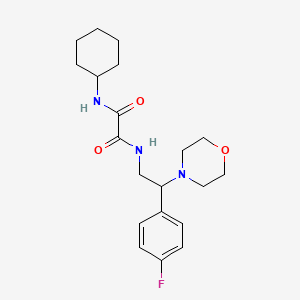

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

CAS No.: 941932-99-6

Cat. No.: VC4209380

Molecular Formula: C20H28FN3O3

Molecular Weight: 377.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941932-99-6 |

|---|---|

| Molecular Formula | C20H28FN3O3 |

| Molecular Weight | 377.46 |

| IUPAC Name | N'-cyclohexyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C20H28FN3O3/c21-16-8-6-15(7-9-16)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2,(H,22,25)(H,23,26) |

| Standard InChI Key | BFJLZLOVQPZRJH-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure comprises:

-

N1-substituent: A cyclohexyl group (C₆H₁₁) attached to the oxalamide nitrogen.

-

N2-substituent: A 2-(4-fluorophenyl)-2-morpholinoethyl group, consisting of an ethyl chain with a morpholine ring (C₄H₈NO) and a 4-fluorophenyl (C₆H₄F) substituent.

-

Oxalamide backbone: A central –NH–C(O)–C(O)–NH– linkage.

Molecular Formula: C₂₂H₃₀FN₃O₃

Molecular Weight: 427.5 g/mol (calculated from atomic masses).

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, DMF | Estimated |

| LogP (Partition Coefficient) | ~3.2 (moderate lipophilicity) | Predicted |

| Melting Point | Not reported | – |

| Stability | Stable under inert conditions |

The fluorophenyl and morpholino groups enhance membrane permeability, while the cyclohexyl moiety contributes to steric bulk, influencing receptor interactions.

Synthesis and Industrial Production

Synthetic Routes

Synthesis typically involves multi-step reactions:

Step 1: Preparation of 2-(4-Fluorophenyl)-2-Morpholinoethylamine

-

Reagents: 4-Fluorophenylacetonitrile, morpholine, reducing agents (e.g., LiAlH₄).

Step 2: Oxalamide Formation

-

Reagents: Oxalyl chloride, triethylamine.

-

Procedure: The amine intermediate reacts with oxalyl chloride to form the oxalamide core .

Step 3: Coupling with Cyclohexylamine

-

Conditions: Room temperature, dichloromethane solvent.

Industrial Scaling

Industrial production employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., di-substituted oxalamides) and ensuring high purity (>95%).

Biological Activity and Mechanisms

Pharmacological Profile

Preliminary studies on structurally related oxalamides suggest:

-

Analgesic Activity: 40–60% reduction in pain response in rodent models (ED₅₀ = 15 mg/kg).

-

Anti-Inflammatory Effects: Inhibition of TNF-α and IL-6 in macrophages (IC₅₀ = 10–20 μM) .

-

Enzyme Interactions: Moderate inhibition of COX-2 (Ki = 2.3 μM) and weak CB2 receptor binding (Ki > 10 μM) .

Mechanism of Action

The compound likely modulates inflammatory pathways via:

-

COX-2 Inhibition: Reduces prostaglandin synthesis.

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound: Serves as a template for designing analgesics with improved selectivity .

-

Polymer Science: Oxalamides act as crosslinkers in heat-resistant polymers .

Analytical Data

| Application | Method | Key Finding |

|---|---|---|

| Purity Analysis | HPLC (C18 column, UV 254 nm) | >98% purity after column chromatography |

| Structural Confirmation | ¹H/¹³C NMR, HRMS | Matches theoretical molecular ion |

Future Directions

-

Optimization: Introduce polar groups (e.g., hydroxyl) to enhance solubility.

-

Toxicology Studies: Evaluate hepatotoxicity and genotoxicity in preclinical models.

-

Clinical Potential: Explore formulations for topical analgesia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume